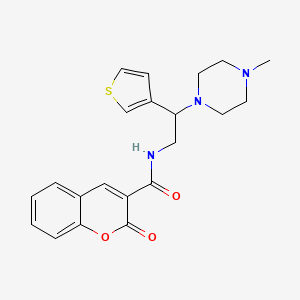

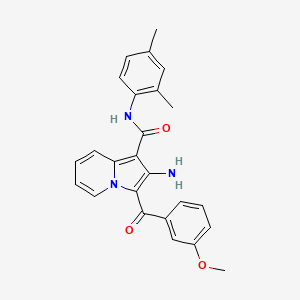

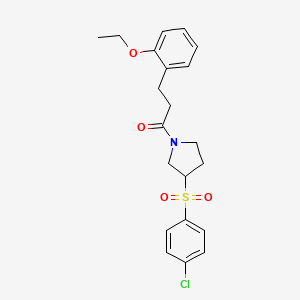

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

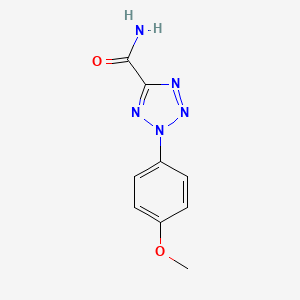

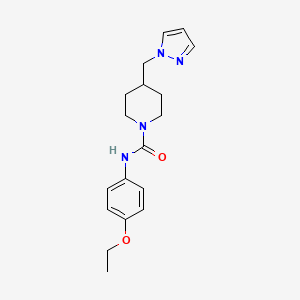

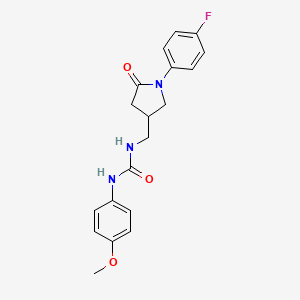

The compound of interest, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, is a derivative of the chromene class, which is known for its diverse biological activities. Chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have been studied for their crystalline structures and potential pharmaceutical applications . These compounds exhibit an anti-rotamer conformation about the C-N bond, which is a common feature in this class of compounds. The presence of a piperazine ring in the compound of interest suggests potential for increased solubility and interaction with biological targets due to the basic nature of the piperazine nitrogen atoms.

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through complex organic reactions. For instance, the reduction of chromano-piperidine-fused isoxazolidines with formamide and a palladium catalyst leads to chromene derivatives with rearranged structures . This suggests that the synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide could involve multiple steps, including ring closures and rearrangements, possibly utilizing similar reductive conditions to manipulate nitrogen-containing rings.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 4H-chromene core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The anti-rotamer conformation about the C-N bond and the orientation of the amide oxygen atoms are critical features that can influence the compound's intermolecular interactions and stability . The specific molecular structure of the compound would likely exhibit similar features, with additional complexity due to the presence of the piperazine and thiophene rings.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including ring openings and rearrangements. The reduction of isoxazolidine-fused chromenes has been shown to lead to novel chromene carboxamides through reductive NO bond cleavage and tandem intramolecular rearrangements . These reactions are indicative of the reactivity of the chromene core and suggest that the compound of interest may also participate in similar chemical transformations, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. For example, the presence of methoxy and amide groups can affect the solubility and crystallization behavior of these compounds . The polymorphism observed in some chromene derivatives indicates that slight changes in the molecular structure can lead to significant differences in physical properties. The compound of interest, with its piperazine and thiophene substituents, would likely have unique solubility, crystallization tendencies, and possibly different polymorphic forms, which could be explored in further studies.

Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Biological Activities

One study highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity against tested microorganisms, with two showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).

Anticancer Activity and Docking Studies

Another study focused on the synthesis of thiophene-2-carboxaldehyde derivatives, which showed good antibacterial and antifungal activity, and were less toxic. The binding characteristics and pharmacokinetic mechanisms were confirmed through optical spectroscopic, anticancer, and docking studies, suggesting these compounds have potential as pharmacological agents (Shareef et al., 2016).

Local Anesthetic and Antiarrhythmic Agents

Research on cyclopenteno[b]thiophene derivatives indicated potential local anesthetic and antiarrhythmic activities comparable to existing drugs like carticaine and lidocaine. These compounds demonstrated potency via blocking Na+ or Ca+2 channels, suggesting their utility in medical applications (Al-Obaid et al., 1998).

Endosomolytic Polymers

A study on poly(amido-amine)s carrying ter-amino groups and one carboxyl group per repeating unit explored their potential as endosomolytic polymers. These polymers displayed pH-dependent haemolysis, indicating their applicability in delivering therapeutic agents within specific pH environments (Ferruti et al., 2000).

Novel Amides Synthesis

Research on the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment explored the creation of compounds with potential antileukemic activity. This study highlighted the chemical versatility and potential therapeutic applications of such compounds (Koroleva et al., 2011).

Eigenschaften

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-23-7-9-24(10-8-23)18(16-6-11-28-14-16)13-22-20(25)17-12-15-4-2-3-5-19(15)27-21(17)26/h2-6,11-12,14,18H,7-10,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFDENHWJKYVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)

![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)